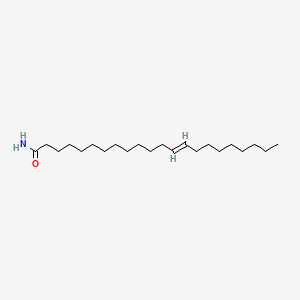
CID 6337208
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “CID 6337208” refers to a combination of these four metals, often found in various alloys. Each of these metals has unique properties that contribute to the overall characteristics of the alloy. Copper is known for its excellent electrical and thermal conductivity, silver for its high reflectivity and conductivity, tin for its corrosion resistance and malleability, and zinc for its ability to form protective coatings. Together, these metals create alloys with a wide range of applications in different industries.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of alloys containing copper, silver, tin, and zinc involves melting the individual metals and mixing them in specific proportions. The process typically includes the following steps:
Melting: Each metal is melted in a furnace at its respective melting point.
Mixing: The molten metals are combined in a crucible and thoroughly mixed to ensure a homogeneous alloy.
Casting: The molten alloy is poured into molds to form ingots or other desired shapes.
Cooling: The alloy is allowed to cool and solidify.
Industrial Production Methods
In industrial settings, the production of these alloys often involves large-scale smelting and refining processes. For example, copper is extracted from sulfide ores through a series of steps including smelting, converting, and electrolytic refining . Silver, tin, and zinc are similarly extracted from their respective ores and refined to high purity before being combined to form alloys .
化学反応の分析
Types of Reactions
The metals in the compound undergo various chemical reactions, including:
Oxidation: Copper, silver, tin, and zinc can all form oxides when exposed to oxygen.
Reduction: These metals can be reduced from their oxides using reducing agents like hydrogen or carbon.
Substitution: In alloys, atoms of one metal can replace atoms of another metal in the crystal lattice.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Melting and mixing the metals in a crucible.
Major Products
Copper Oxide (CuO): Formed when copper reacts with oxygen.
Silver Oxide (Ag2O): Formed when silver reacts with oxygen.
Tin Oxide (SnO2): Formed when tin reacts with oxygen.
Zinc Oxide (ZnO): Formed when zinc reacts with oxygen
科学的研究の応用
The compound “CID 6337208” has numerous applications in scientific research:
作用機序
The mechanism of action of these metals varies depending on their application:
Antimicrobial Action: Copper and silver ions disrupt microbial cell membranes and interfere with their metabolic processes, leading to cell death.
Catalytic Action: These metals can act as catalysts by providing active sites for chemical reactions, thereby lowering the activation energy and increasing reaction rates.
Electrical Conductivity: Copper and silver facilitate the flow of electrons due to their high electrical conductivity, making them ideal for use in electrical and electronic applications.
類似化合物との比較
Similar Compounds
Brass: An alloy of copper and zinc.
Bronze: An alloy of copper and tin.
Nickel Silver: An alloy of copper, nickel, and zinc.
Uniqueness
The combination of copper, silver, tin, and zinc in a single alloy provides a unique set of properties that are not found in other alloys. For example, the high electrical conductivity of copper and silver, combined with the corrosion resistance of tin and zinc, makes this compound particularly valuable in applications requiring both electrical performance and durability .
特性
CAS番号 |
55964-74-4 |
|---|---|
分子式 |
AgCuSnZn |
分子量 |
355.5 g/mol |
InChI |
InChI=1S/Ag.Cu.Sn.Zn |
InChIキー |
RVCMZDIDQZHKTI-UHFFFAOYSA-N |
SMILES |
[Cu].[Zn].[Ag].[Sn] |
正規SMILES |
[Cu].[Zn].[Ag].[Sn] |
同義語 |
ANA 68 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)


![(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1234213.png)






![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)

![5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-on](/img/structure/B1234227.png)
![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
